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Compound of Interest

Compound Name: AF-353 hydrochloride

Cat. No.: B560516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological

characteristics of AF-353 hydrochloride, a potent and selective antagonist of P2X3 and

P2X2/3 receptors. AF-353 serves as a critical tool for investigating the physiological roles of

these purinergic receptors and represents a promising candidate for the development of novel

therapeutics, particularly in the context of pain and chronic cough.

Overview and Mechanism of Action
AF-353 is an orally bioavailable, non-competitive antagonist of P2X3 and P2X2/3 receptors[1]

[2]. These receptors are ATP-gated ion channels predominantly expressed on primary afferent

neurons and are implicated in nociception and neuronal sensitization[1][2]. Unlike competitive

antagonists that bind to the same site as the endogenous ligand ATP, AF-353 acts as a

negative allosteric modulator[3]. It binds to a distinct allosteric site located at the subunit

interface, within a pocket formed by the left flipper (LF) and lower body (LB) domains. This

binding event prevents the conformational changes required for channel activation, thereby

inhibiting ion influx in a non-competitive fashion.

Quantitative Pharmacological Data
The potency and affinity of AF-353 have been rigorously quantified across various in vitro

assays, including radioligand binding, intracellular calcium flux, and whole-cell voltage-clamp

electrophysiology.
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Table 1: Potency and Affinity of AF-353 at P2X3 and P2X2/3 Receptors

Receptor
Subtype

Species Assay Type Parameter Value Reference

P2X3 Human
Calcium
Flux

pIC₅₀ 8.0

P2X3 Rat Calcium Flux pIC₅₀ 8.0

P2X2/3 Human Calcium Flux pIC₅₀ 7.3

P2X3 Rat
Electrophysio

logy
pIC₅₀ 8.42

P2X2/3 Human
Electrophysio

logy
pIC₅₀ 7.73

P2X3 Human
Radioligand

Binding
Kᵢ (nM) 15

P2X3 Rat
Radioligand

Binding
Kᵢ (nM) 14

| P2X2/3 | Human | Radioligand Binding | Kᵢ (nM) | 30 | |

Table 2: Selectivity Profile of AF-353 Against Other Human P2X Receptors

Receptor
Subtype

Assay Type
Concentration
Tested

% Inhibition Reference

P2X1 Calcium Flux up to 10 µM No Inhibition

P2X2 Calcium Flux up to 10 µM No Inhibition

P2X4 Calcium Flux up to 10 µM No Inhibition

P2X5 Calcium Flux up to 10 µM No Inhibition

| P2X7 | Calcium Flux | up to 10 µM | No Inhibition | |
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Furthermore, broad selectivity screening against a panel of 75 other receptors, channels,

enzymes, and transporters, as well as over 100 kinases, has confirmed that AF-353 is a highly

selective molecule with little to no off-target activity at concentrations up to 300-fold higher than

its pIC₅₀ for P2X3.

Signaling Pathway and Mechanism of Inhibition
The activation of P2X3 receptors by extracellular ATP leads to the opening of a non-selective

cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx causes membrane

depolarization and initiates downstream signaling cascades associated with pain transmission.

AF-353 intervenes by binding to an allosteric site, stabilizing the receptor in a closed

conformation and preventing ATP-gated channel opening.
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Caption: P2X3 receptor signaling and allosteric inhibition by AF-353.

Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of compounds like

AF-353.

4.1 Intracellular Calcium Flux Assay

This assay functionally measures the antagonist potency of AF-353 by quantifying its ability to

inhibit agonist-induced increases in intracellular calcium.
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Cell Lines: Human astrocytoma 1321N1 cells stably expressing recombinant human P2X3 or

P2X2/3 receptors, or Chinese Hamster Ovary (CHOK1) cells expressing rat P2X3 are used.

Protocol:

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates

and cultured to confluence.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in

a physiological buffer for a specified time at 37°C.

Compound Incubation: AF-353 at various concentrations is added to the wells and

incubated to allow for receptor binding.

Agonist Stimulation: An EC₈₀ concentration of the P2X3 agonist α,β-methylene ATP (α,β-

meATP) is added to stimulate the receptors (e.g., 1 µM for P2X3, 5 µM for P2X2/3).

Signal Detection: Changes in fluorescence intensity, corresponding to changes in

intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).

Data Analysis: The fluorescence response is normalized, and concentration-response

curves are generated to calculate IC₅₀ values. The pIC₅₀ is then determined (-log(IC₅₀)).
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Caption: Experimental workflow for the intracellular calcium flux assay.

4.2 Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of ion channel function and inhibition.

Cell Preparation: Recombinant cell lines (as above) or acutely dissociated primary neurons

from dorsal root or nodose ganglia are used.

Protocol:
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Cell Clamping: A single cell is patched using a glass micropipette, and the membrane

potential is clamped at a holding potential (e.g., -70 mV).

Agonist Application: The P2X3 agonist (α,β-meATP) is applied to the cell to evoke an

inward current.

Antagonist Application: After establishing a stable baseline current, AF-353 is co-applied

with the agonist at varying concentrations.

Current Measurement: The inward currents are recorded and measured.

Data Analysis: The degree of current inhibition by AF-353 is used to construct

concentration-response curves and determine the pIC₅₀ value.

4.3 Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of AF-353 to its target receptors.

Protocol:

Membrane Preparation: Membranes are prepared from cells expressing the recombinant

human or rat P2X3 or human P2X2/3 receptors.

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-AF-

353) and varying concentrations of unlabeled AF-353 (for homologous competition) in a

suitable buffer.

Separation: The reaction is terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: Competition binding data are analyzed to calculate the Kᵢ value,

representing the affinity of AF-353 for the receptor.

Selectivity Logic
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The therapeutic utility and research value of a pharmacological tool are heavily dependent on

its selectivity. AF-353 demonstrates a clear and potent preference for P2X3-containing

receptors over other members of the P2X family.
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Caption: Logical relationship of AF-353's selectivity for P2X receptors.

Conclusion
The in vitro characterization of AF-353 hydrochloride firmly establishes it as a highly potent

and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its well-defined

mechanism of action, high affinity, and clean selectivity profile make it an invaluable

pharmacological tool for elucidating the role of P2X3-containing receptors in health and

disease. The detailed experimental protocols provided herein serve as a foundation for

consistent and reproducible research in the field of purinergic signaling.
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1. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC
[pmc.ncbi.nlm.nih.gov]

2. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. The P2X3 receptor blocker AF-353 (Ro-4) reduces bioenergetic index of a primary mixed
culture of hippocampal neurons [pbmc.ibmc.msk.ru]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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